Ertugliflozin-d9

LC-MS/MS Bioanalysis Stable Isotope Labeling

Ertugliflozin-d9 (PF-04971729-d9) is a stable isotope-labeled analog of the SGLT2 inhibitor ertugliflozin, in which nine hydrogen atoms are replaced by deuterium (²H). The parent compound, ertugliflozin (PF-04971729), exhibits an IC50 of 0.877 nM for human SGLT2 and demonstrates >2000-fold selectivity over SGLT1.

Molecular Formula C22H25ClO7
Molecular Weight 445.9 g/mol
Cat. No. B12383401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameErtugliflozin-d9
Molecular FormulaC22H25ClO7
Molecular Weight445.9 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)O)Cl
InChIInChI=1S/C22H25ClO7/c1-2-28-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)23)22-20(27)18(25)19(26)21(11-24,30-22)12-29-22/h3-8,10,18-20,24-27H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22-/m0/s1/i1D3,2D2,3D,4D,6D,7D
InChIKeyMCIACXAZCBVDEE-DAKLCTAOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ertugliflozin-d9 (PF-04971729-d9): A Deuterated SGLT2 Inhibitor for Quantitative Bioanalysis and Pharmacokinetic Studies


Ertugliflozin-d9 (PF-04971729-d9) is a stable isotope-labeled analog of the SGLT2 inhibitor ertugliflozin, in which nine hydrogen atoms are replaced by deuterium (²H) . The parent compound, ertugliflozin (PF-04971729), exhibits an IC50 of 0.877 nM for human SGLT2 and demonstrates >2000-fold selectivity over SGLT1 . Ertugliflozin-d9 retains the same pharmacological activity as the unlabeled compound but is distinguished by a higher molecular weight (445.94 g/mol) and a corresponding mass shift that enables its use as an internal standard for precise quantification via LC-MS/MS .

Ertugliflozin-d9 vs. Other SGLT2 Internal Standards: Why Isotopic Purity and Mass Shift Dictate Procurement


In LC-MS/MS bioanalysis, internal standards (IS) must closely mimic the analyte's behavior to correct for matrix effects, extraction variability, and ionization fluctuations [1]. While unlabeled ertugliflozin, alternative deuterated forms (e.g., ertugliflozin-d5), or non-isotopic analogs (e.g., diazepam) are sometimes employed, they present distinct limitations. Unlabeled IS cannot be differentiated by mass spectrometry, leading to signal interference [2]. Lower-order deuterated analogs (d5) may exhibit isotopic cross-talk if the mass shift is insufficient to fully separate the analyte and IS signals, particularly in complex biological matrices [3]. Ertugliflozin-d9's nine-deuterium substitution provides a 9 Da mass shift—superior to the 5 Da shift of d5—which reduces spectral overlap and enhances quantitative accuracy in multi-analyte panels [4]. Therefore, direct substitution with non-equivalent deuterated forms can compromise method validation and regulatory compliance, making Ertugliflozin-d9 the preferred choice for high-sensitivity ertugliflozin quantification.

Quantitative Differentiation of Ertugliflozin-d9: A Comparator-Based Evidence Matrix


Deuterium Incorporation: Ertugliflozin-d9 Offers a 9 Da Mass Shift vs. 5 Da for d5

Ertugliflozin-d9 contains nine deuterium atoms, resulting in a molecular weight of 445.94 g/mol . In comparison, the unlabeled ertugliflozin has a molecular weight of 436.88 g/mol, and ertugliflozin-d5 weighs 441.91 g/mol [1][2]. The 9 Da mass shift provided by d9 ensures a clean separation between the analyte and internal standard signals in mass spectrometry, minimizing isotopic interference (cross-talk) that can occur with lower-order deuterated analogs [3]. This larger mass differential is particularly advantageous when quantifying ertugliflozin in the presence of its metabolites or in complex biological extracts.

LC-MS/MS Bioanalysis Stable Isotope Labeling

Isotopic Purity: Ertugliflozin-d9 Meets the ≥98% Purity Threshold Required for Regulatory Bioanalysis

The isotopic purity of a deuterated internal standard directly impacts the accuracy of quantitative LC-MS/MS assays. Ertugliflozin-d9 is supplied with a purity of ≥98% , a threshold consistent with FDA guidance for stable isotope-labeled internal standards used in bioanalytical method validation [1]. In contrast, some lower-purity deuterated analogs may contain residual unlabeled compound that contributes to background signal, reducing assay sensitivity and dynamic range. While ertugliflozin-d5 also typically achieves ≥98% purity , the D9 variant provides a larger mass shift without compromising this critical quality attribute.

Method Validation Quality Control Regulatory Compliance

Matrix Effect Compensation: Deuterated Internal Standards Improve Accuracy by 15-30% vs. Structural Analogs

Stable isotope-labeled internal standards (SIL-IS) such as Ertugliflozin-d9 co-elute with the analyte and exhibit nearly identical ionization behavior, thereby effectively compensating for matrix effects and extraction variability [1]. In contrast, structural analog internal standards (e.g., diazepam used in some ertugliflozin assays) may elute at different retention times and respond differently to ion suppression/enhancement [2]. Studies across various analytes have demonstrated that SIL-IS can improve assay accuracy by 15-30% relative to non-isotopic IS when analyzing complex biological matrices such as plasma or urine [3]. While direct head-to-head data for ertugliflozin-d9 are not publicly available, the class-wide superiority of deuterated IS is well-established and forms the basis of regulatory preference for SIL-IS in GLP bioanalysis [4].

Matrix Effects Ion Suppression Bioanalytical Method Validation

Regulatory Preference: SIL-IS are the First-Line Choice for GLP and Clinical PK Studies

Both the FDA and EMA bioanalytical method validation guidelines explicitly recommend the use of stable isotope-labeled internal standards (SIL-IS) for quantitative LC-MS/MS assays in support of regulatory submissions [1][2]. SIL-IS are considered the gold standard because they best correct for variability in sample preparation, chromatography, and ionization [3]. While a structural analog (e.g., diazepam) may be acceptable in early-stage research, it is often deemed insufficient for later-stage clinical studies due to greater inter-sample variability [4]. Ertugliflozin-d9, as a high-purity SIL-IS with a 9 Da mass shift, aligns directly with these regulatory expectations, facilitating method transfer and validation in GLP environments.

Regulatory Compliance GLP Clinical Pharmacokinetics

Ertugliflozin-d9: Validated Application Scenarios for Quantification and PK/PD Studies


Quantification of Ertugliflozin in Human Plasma for Clinical Pharmacokinetic Studies

Ertugliflozin-d9 is the optimal internal standard for LC-MS/MS methods quantifying ertugliflozin in human plasma. The 9 Da mass shift ensures baseline resolution from the analyte signal, while the high isotopic purity (≥98%) minimizes background interference, enabling an LLOQ as low as 1 ng/mL [1]. This application is essential for clinical pharmacokinetic studies required for ANDA submissions and bioequivalence trials [2].

Simultaneous Quantification of Ertugliflozin and Co-administered Antidiabetics (Metformin, Sitagliptin)

In multi-analyte LC-MS/MS panels, the larger mass shift of Ertugliflozin-d9 reduces the risk of isotopic cross-talk with metabolites or other co-eluting deuterated IS [1]. This is particularly valuable when developing methods for fixed-dose combination products (e.g., ertugliflozin plus metformin or sitagliptin), where multiple SIL-IS may be required [2]. The 9 Da differential provides an extra margin of safety for method robustness.

Preclinical ADME and Toxicology Studies in Rodent Models

Ertugliflozin-d9 is well-suited for quantifying ertugliflozin in rat and mouse plasma, tissues, and urine. The SIL-IS approach corrects for matrix effects inherent to these complex biological samples, improving inter-day precision (CV < 15%) and accuracy (bias within ±15%), which are critical for generating reliable ADME and toxicokinetic data in support of IND applications [1][2].

Method Development and Validation for GLP-Compliant Bioanalysis

For CROs and pharmaceutical companies operating under GLP, Ertugliflozin-d9 provides a regulatory-compliant internal standard that aligns with FDA and EMA guidelines [1]. Its use streamlines method validation, as the SIL-IS is expected to demonstrate consistent recovery, minimal matrix effects, and acceptable stability across freeze-thaw cycles and long-term storage [2].

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